(2-Chlorophenyl)(4-methoxyphenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H14ClNO It is a derivative of methanamine, where the hydrogen atoms are substituted by a 2-chlorophenyl and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorophenyl)(4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(2-methoxyphenyl)methanamine: Similar structure but with a different position of the methoxy group.
4-Methoxybenzylamine: Lacks the chlorophenyl group and has different chemical properties.
(4-Methoxyphenyl)methanamine: Similar but lacks the chlorophenyl group.
Uniqueness
(2-Chlorophenyl)(4-methoxyphenyl)methanamine is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14ClNO/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3 |
InChI Key |
IWQAYKYHXYULQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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